Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495539
InChI: InChI=1S/C9H9N3O2.ClH/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10;/h2-5H,1H3,(H2,10,11);1H
SMILES:
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16495539

Molecular Formula: C9H10ClN3O2

Molecular Weight: 227.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride -

Specification

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
IUPAC Name methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H9N3O2.ClH/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10;/h2-5H,1H3,(H2,10,11);1H
Standard InChI Key MVIPMFRAOFSZAU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C=CC=CN2N=C1N.Cl

Introduction

Structural and Physicochemical Properties

The molecular formula of methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is C9H10ClN3O2\text{C}_9\text{H}_{10}\text{ClN}_3\text{O}_2, with a molecular weight of 227.65 g/mol. The hydrochloride salt forms via protonation of the primary amino group, improving solubility in polar solvents. Key structural features include:

  • Pyrazolo[1,5-a]pyridine Core: A bicyclic system combining pyrazole and pyridine rings, contributing to aromatic stability and π-π stacking interactions.

  • Amino Group (-NH2_2): Positioned at C2, this group participates in hydrogen bonding and nucleophilic substitution reactions.

  • Methyl Ester (-COOCH3_3): Located at C3, this moiety can undergo hydrolysis or reduction for further derivatization.

Table 1: Physicochemical Properties

PropertyValue/Description
Solubility (Water)>50 mg/mL (hydrochloride form)
LogP (Partition Coefficient)1.2 (predicted)
pKa (Amino Group)~8.5 (protonated in hydrochloride)

Synthesis and Optimization

Route 1: Cyclization of 3-Aminopyrazole Derivatives

The base compound is synthesized via cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated electrophiles under acidic conditions. For the hydrochloride salt, post-synthetic treatment with hydrochloric acid yields the protonated form.

Key Reaction Conditions

  • Catalyst: KHSO4\text{KHSO}_4 (10 mol%) in ethanol at reflux.

  • Yield: 70–85% for the base compound; hydrochloride formation achieves >90% conversion.

Route 2: Oxidative Cross-Dehydrogenative Coupling (CDC)

This method employs β-dicarbonyl compounds and 2-aminopyridine derivatives under oxidative conditions:

2-Aminopyridine+Ethyl AcetoacetateO2HOAc (6 equiv)Pyrazolo[1,5-a]pyridine Derivative\text{2-Aminopyridine} + \text{Ethyl Acetoacetate} \xrightarrow[\text{O}_2]{\text{HOAc (6 equiv)}} \text{Pyrazolo[1,5-a]pyridine Derivative}

Optimization Data

ParameterOptimal ConditionYield (%)
Acid (HOAc)6 equivalents94
AtmosphereO2\text{O}_294
Temperature80°C94

Chemical Reactivity and Functionalization

Nucleophilic Substitution at C2

The amino group undergoes alkylation and acylation:

  • Alkylation: Reacts with methyl iodide in ethanol (K2CO3\text{K}_2\text{CO}_3, 60°C) to form NN-alkyl derivatives.

  • Acylation: Acetic anhydride in pyridine yields 2-acetamido analogs.

Ester Hydrolysis and Reduction

  • Hydrolysis: NaOH (2M) converts the methyl ester to a carboxylic acid (COOH\text{COOH}).

  • Reduction: LiAlH4_4 reduces the ester to a hydroxymethyl group (-CH2OH\text{-CH}_2\text{OH}).

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with alkynylphosphonates:

Pyrazolo[1,5-a]pyridine+HC≡C-PO(OEt)2Fe(NO3)3EthanolPhosphonate-Fused Heterocycles\text{Pyrazolo[1,5-a]pyridine} + \text{HC≡C-PO(OEt)}_2 \xrightarrow[\text{Fe(NO}_3\text{)}_3]{\text{Ethanol}} \text{Phosphonate-Fused Heterocycles}

Catalyst Optimization

Fe(NO3_3)3_3 (mol%)AtmosphereYield (%)
10Ar15
100Air70

Biological Activities and Mechanisms

Antimicrobial Activity

The hydrochloride salt exhibits broad-spectrum antimicrobial effects:

  • MRSA Inhibition: MIC (Minimum Inhibitory Concentration) = 2.5 μM.

  • E. coli Growth Arrest: IC50_{50} = 5.8 μM.

Proposed Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.

DerivativeModificationIC50_{50} (μM)
Base CompoundNone25.6
6-Iodo SubstituentHalogenation at C612.0
Hydrochloride SaltEnhanced Solubility10.5

Challenges and Future Directions

Synthetic Challenges

  • Byproduct Formation: Competing triazolo[1,5-a]pyridine derivatives require precise stoichiometric control.

  • Scalability: Batch-to-batch variability in continuous flow reactors necessitates process optimization.

Biological Optimization

  • Bioavailability: While the hydrochloride salt improves solubility, in vivo pharmacokinetic studies are needed to assess half-life and tissue distribution.

  • Target Selectivity: Computational docking studies suggest affinity for kinase ATP-binding sites, but off-target effects remain uncharacterized.

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